molecular formula C8H22N4O2 B013552 DEA NONOate CAS No. 372965-00-9

DEA NONOate

Cat. No. B013552
M. Wt: 206.29 g/mol
InChI Key: LBJLVZKEUWCGIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

DEA NONOate compounds are synthesized through reactions involving primary amines and diazeniumdiolates, with the latter being responsible for the NO donating properties of these compounds. The synthesis process is crucial for ensuring the stability and controlled release of NO upon decomposition of the diazeniumdiolate group under physiological conditions. One device, the NOtizer, has been developed for the convenient preparation of diazeniumdiolates, ensuring anaerobic conditions and high pressure of NO gas for reliable synthesis. The process involves the reaction of primary amines with NO under high pressure and anaerobic conditions to form N-bound diazen-1-ium-1,2-diolates, also known as NONOates or "solid nitric oxide" (Konter et al., 2005).

Scientific Research Applications

  • Cancer Research : DEA-NONOate has been used in cancer research, particularly for in vivo detection of nitric oxide in tumor-bearing mice. This application is crucial for studying the impact of anticancer drugs that act on nitric oxide pathways (Griveau et al., 2007). Additionally, DEA-NONOate, combined with hyaluronic acid, has been utilized as an intracellular enzyme-triggered NO-generator for tumor cytoplasm-specific disruption and localized rapid drug release, potentially improving cancer therapy outcomes (Hou et al., 2019).

  • Cardiovascular Research : DEA/NONOate, in combination with PGI2, reduces platelet aggregation. This highlights the importance of endothelial mediator modulation of P2Y12 inhibition in vivo, which is significant for cardiovascular research (Chan et al., 2016).

  • Neuroscience : DEA NONOate has been studied in neuroscience, particularly in its application to modulate genioglossus activity in anesthetized rats, contributing to the understanding of the neuromechanism of upper airway patency (Haiying, 2012).

  • Pharmacological Studies : DEA-NONOate has shown potential in pharmacology, such as enhancing the cytotoxicity of cisplatin in lung fibroblast cells and attenuating platelet function in whole blood samples. These properties support its pharmacological potential as an NO-donor for various therapeutic applications (Wink et al., 1997); (Tsiountsioura et al., 2022).

  • Antimicrobial Research : DEA-NONOate has been investigated for its antimicrobial properties against Escherichia coli, suggesting its potential use as an antiviral agent (Sysel et al., 2020).

  • Environmental and Energy Studies : DEA models, including DEA NONOate, have been used to evaluate the efficiency of scientific research, balancing economic success and pollution mitigation. This is crucial in addressing problems related to climate change and environmental pollution (Sueyoshi et al., 2017).

  • Chemical Biology : Diazeniumdiolates (NONOates), including DEA NONOate, have provided the foundation for numerous biomedical applications. They are crucial for studying nitric oxide's chemical biology and designing therapeutic advances (Keefer, 2011).

Future Directions

Research on DEA NONOate continues to explore its therapeutic potential. Future directions include investigating its applications in cardiovascular diseases, neuroprotection, and wound healing .

properties

IUPAC Name

(Z)-diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3/b7-5-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWUDVHLRZWMBE-YJOCEBFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CCN(CC)[N+](=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC.CCN(CC)/[N+](=N/O)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048741
Record name 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DEA NONOate

CAS RN

1022899-94-0, 372965-00-9, 56329-27-2
Record name Diethylamine nitric oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022899940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylamine NONOate diethylammonium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 372965-00-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLAMINE NITRIC OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YVY01CY6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
AM Sysel, MJ Dunphy, JA Bauer - The Journal of Antibiotics, 2021 - nature.com
… time points to assess effects of DEA-NONOate on E. coli growth. … DEA-NONOate at a concentration of 65 mM was able to … and a 65 mM concentration of DEA-NONOate achieved …
Number of citations: 4 0-www-nature-com.brum.beds.ac.uk
HA Hassanin, L Hannibal, DW Jacobsen… - Angewandte …, 2009 - Wiley Online Library
… order of magnitude slower than the reaction of DEA-NONOate with HOCbl (half-life for the … with the DEA-NONOate complex to give NOCbl, and that decomposition of DEA-NONOate to …
LJ Sampson, F Plane, CJ Garland - Naunyn-Schmiedeberg's archives of …, 2001 - Springer
… In conclusion, relaxation to DEA NONOate in the rat isolated, small mesenteric artery can occur via both cGMPdependent (ODQ-sensitive) and -independent (ODQ-re- …
Y Dong, XR Li, J Li, Y Zang, X Li - Journal of Pharmaceutical Analysis, 2020 - Elsevier
… Genetically manipulating eNOS level in both cells restores the expected response, while decreasing GSH level restores the ability of DEA·NONOate to increase NO level in HUV-EC-C. …
L Wang, Z Wang, Y Chen, Z Huang, X Huang… - … Acta Part A: Molecular …, 2022 - Elsevier
… different levels of DEA⋅NONOate was investigated firstly. DEA⋅NONOate was used there to … peaks decreased gradually as the concentration of DEA⋅NONOate raised (from 0 to 40 μM)…
R Ferrero, F Rodríguez‐Pascual… - British journal of …, 1999 - Wiley Online Library
… Sodium nitroprusside, S-nitroso-N-acetyl-D,L-penicillamine, Spermine NONOate and DEA NONOate raised cyclic GMP levels in bovine chromaffin cells in a time and concentration …
JW Wegener, A Gödecke, J Schrader… - British journal of …, 2002 - Wiley Online Library
… by 100 μM DEA-NONOate produced a peak concentration of … of the cardiac effects of DEA-NONOate and DETA-NONOate … for the vasorelaxant effects of DEA-NONOate and SPER/NO (…
M Tsiountsioura, G Cvirn, A Schlagenhauf, H Haidl… - Biomedicines, 2022 - mdpi.com
… DEA-NONOate. Virtually no antiplatelet action of S-NO-HSA was observed in WB samples, whereas DEA-NONOate … decreased and prolonged by DEA-NONOate. Closure times (Cone-…
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
P Shrager, AW Custer, K Kazarinova… - Journal of …, 1998 - journals.physiology.org
… of DEA-NONOate to DEA and NO and also speeds loss of the CAP, the conduction block is not likely to result from a direct action of intact DEA-NONOate. … product of DEA-NONOate, but …
P Zhang, Y Tian, H Liu, J Ren, H Wang… - Chemical …, 2018 - pubs.rsc.org
… the presence of DEA-NONOate were evaluated. … DEA-NONOate, a new emission band emerged at 580 nm and gradually increased with increasing concentrations of the DEA-NONOate…
Number of citations: 86 0-pubs-rsc-org.brum.beds.ac.uk

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